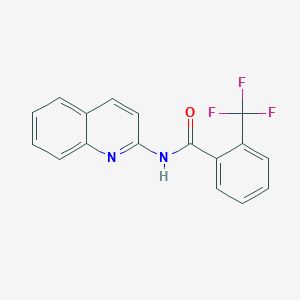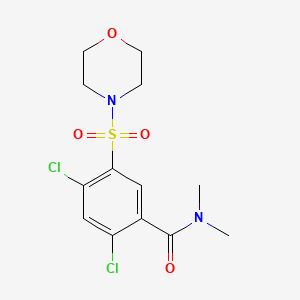![molecular formula C19H18N2O3 B4399101 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4399101.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of selective peroxisome proliferator-activated receptor (PPAR) delta agonists, which are known to play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mécanisme D'action
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide exerts its effects through activation of PPAR delta, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR delta by this compound leads to increased fatty acid oxidation, decreased lipogenesis, and improved insulin sensitivity. In addition, activation of PPAR delta by this compound leads to decreased inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of various diseases. These effects include:
- Improved insulin sensitivity: this compound has been shown to improve insulin sensitivity in animal models of metabolic disorders by increasing glucose uptake and decreasing gluconeogenesis.
- Reduced plasma triglycerides and cholesterol levels: this compound has been shown to reduce plasma triglycerides and cholesterol levels in animal models of metabolic disorders by increasing fatty acid oxidation and decreasing lipogenesis.
- Decreased inflammation: this compound has been shown to decrease inflammation in animal models of various diseases by inhibiting the expression of pro-inflammatory cytokines.
- Reduced atherosclerosis: this compound has been shown to reduce atherosclerosis in animal models of cardiovascular diseases by decreasing lipid accumulation in the arteries and improving cardiac function.
- Reduced liver steatosis and inflammation: this compound has been shown to reduce liver steatosis and inflammation in animal models of NAFLD by increasing fatty acid oxidation and decreasing lipogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide in lab experiments is its specificity for PPAR delta, which allows for the selective activation of this receptor without affecting other PPAR subtypes. This specificity also reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a suitable candidate for further development.
One of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays. In addition, the synthesis of this compound is relatively complex and requires several steps, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the study of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. These include:
- Further characterization of the molecular mechanisms underlying the effects of this compound on lipid metabolism, glucose homeostasis, and inflammation.
- Evaluation of the therapeutic potential of this compound in human clinical trials for metabolic disorders, cardiovascular diseases, and liver diseases.
- Development of more efficient synthesis methods for this compound to increase its availability and reduce its cost.
- Investigation of the potential of this compound in combination with other drugs for the treatment of various diseases.
- Exploration of the effects of this compound on other physiological systems, such as the immune system and the central nervous system.
Applications De Recherche Scientifique
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and liver diseases. It has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease inflammation in animal models of metabolic disorders. In addition, this compound has been shown to reduce atherosclerosis and improve cardiac function in animal models of cardiovascular diseases. Moreover, this compound has been shown to reduce liver steatosis and inflammation in animal models of non-alcoholic fatty liver disease (NAFLD).
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h4-9,11,16H,2-3,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEZQEYRIFPYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![3,4-dimethyl-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4399050.png)
![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4399062.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)

![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4399077.png)
![4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4399096.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399099.png)
![5-[3-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399111.png)